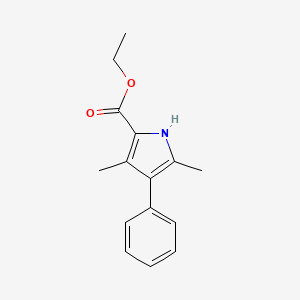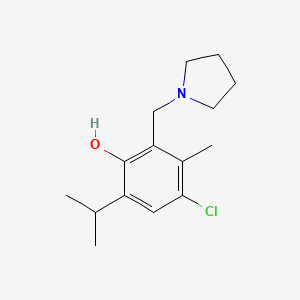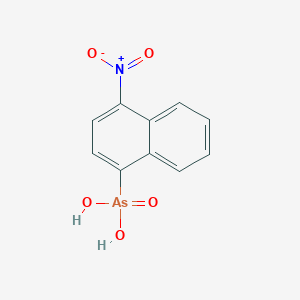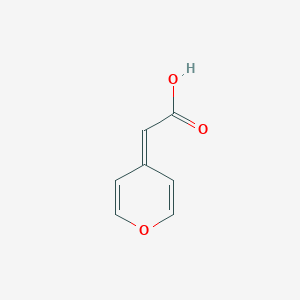
(4H-Pyran-4-ylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4H-Pyran-4-ylidene)acetic acid is an organic compound characterized by a pyran ring structure with an acetic acid moiety. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The pyran ring is a six-membered heterocyclic structure containing one oxygen atom, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4H-Pyran-4-ylidene)acetic acid typically involves the condensation of appropriate precursors. One common method is the Knoevenagel condensation reaction, where a ketone precursor reacts with malononitrile or other suitable reagents in the presence of a base such as piperidine . This reaction forms the pyran ring structure and introduces the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
(4H-Pyran-4-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyran ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(4H-Pyran-4-ylidene)acetic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and diagnostic tools.
作用機序
The mechanism of action of (4H-Pyran-4-ylidene)acetic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various biochemical reactions, including binding to specific receptors or enzymes. This interaction can modulate cellular processes and lead to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom.
2-Cyano-2-pyran-4-ylidene-acetic acid: A derivative with similar structural features but different functional groups.
Uniqueness
(4H-Pyran-4-ylidene)acetic acid is unique due to its specific combination of a pyran ring and an acetic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
5270-52-0 |
|---|---|
分子式 |
C7H6O3 |
分子量 |
138.12 g/mol |
IUPAC名 |
2-pyran-4-ylideneacetic acid |
InChI |
InChI=1S/C7H6O3/c8-7(9)5-6-1-3-10-4-2-6/h1-5H,(H,8,9) |
InChIキー |
HYKKWVZMCDKLET-UHFFFAOYSA-N |
正規SMILES |
C1=COC=CC1=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


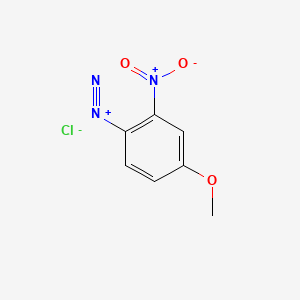
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
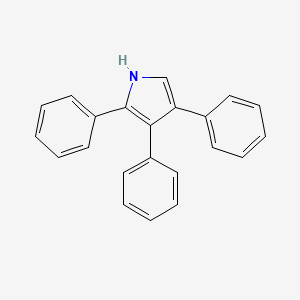
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
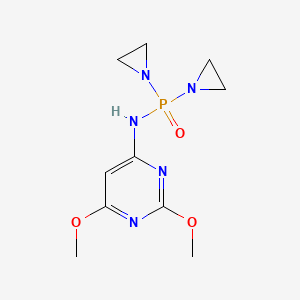
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)


![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)


